MOG (35-55), Human vs. Rodent MOG (35-55): Encephalitogenicity in C57BL/6 Mice
In a direct comparative study, C57BL/6 mice immunized with rat MOG (35-55) peptide exhibited severe inflammation and demyelination throughout the central nervous system, whereas mice immunized with human MOG (35-55) peptide displayed only a few foci of mild inflammation with no detectable demyelination [1]. Human MOG (35-55) was characterized as 'only weakly encephalitogenic,' while rodent MOG (35-55) induced robust, B cell-independent EAE [2].
| Evidence Dimension | Encephalitogenicity (disease induction capacity) in C57BL/6 mice |
|---|---|
| Target Compound Data | Few foci of mild inflammation; no demyelination; weakly encephalitogenic |
| Comparator Or Baseline | Rat MOG (35-55): Severe inflammation and demyelination throughout CNS; fully encephalitogenic |
| Quantified Difference | Qualitative categorical difference: non-encephalitogenic vs. encephalitogenic phenotype |
| Conditions | C57BL/6 mice immunized with peptide emulsified in CFA; histological assessment of CNS tissue |
Why This Matters
Investigators requiring a non-encephalitogenic control peptide for T cell proliferation assays or seeking to study human-specific immune recognition mechanisms must procure the human sequence variant.
- [1] Albouz-Abo S, Wilson JC, Bernard CC, von Itzstein M. A conformational study of the human and rat encephalitogenic myelin oligodendrocyte glycoprotein peptides 35-55. Eur J Biochem. 1997;246(1):59-70. View Source
- [2] Oliver AR, Lyon GM, Ruddle NH. Rat and human myelin oligodendrocyte glycoproteins induce experimental autoimmune encephalomyelitis by different mechanisms in C57BL/6 mice. J Immunol. 2003;171(1):462-468. View Source
